molecular formula C12H16O2 B7999760 4-(Butoxymethyl)benzaldehyde

4-(Butoxymethyl)benzaldehyde

Cat. No.: B7999760
M. Wt: 192.25 g/mol
InChI Key: JZDFJCFCNHPQQC-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative where the benzene ring is substituted with a butoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butoxymethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where 4-bromobenzaldehyde is coupled with butylboronic acid in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxymethyl group can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: 4-(Butoxymethyl)benzoic acid.

    Reduction: 4-(Butoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Butoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The butoxymethyl group can also participate in reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the butoxymethyl group.

    4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a butoxymethyl group.

    4-Ethylbenzaldehyde: Similar structure but with an ethyl group instead of a butoxymethyl group.

Uniqueness

4-(Butoxymethyl)benzaldehyde is unique due to the presence of the butoxymethyl group, which imparts different chemical and physical properties compared to its simpler analogs

Properties

IUPAC Name

4-(butoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7,9H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFJCFCNHPQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-butoxymethyl-benzene (11.5 g, 47.3 mmol) described in Manufacturing Example 4-1-1 in tetrahydrofuran (200 mL) was added n-butyl lithium (32.5 mL, 1.6 M hexane solution, 52.0 mmol) at −78° C. This mixture was stirred for 55 minutes at −78° C., and N,N-dimethylformamide (4.4 mL, 56.8 mmol) was added thereto at −78° C. This mixture was warmed to room temperature, and stirred for 20 minutes. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=10:1) to obtain the title compound (7.39 g, 81%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
81%

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